5-(4-cyclohexylphenyl)-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
5-(4-cyclohexylphenyl)-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. The presence of these rings imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-cyclohexylphenyl)-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-cyclohexylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to yield the pyrazole ring. The final step involves the condensation of the pyrazole intermediate with a suitable pyrimidine precursor under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-cyclohexylphenyl)-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced by other substituents
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base, such as sodium hydroxide or potassium carbonate
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
5-(4-cyclohexylphenyl)-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific photophysical properties .
Mechanism of Action
The mechanism of action of 5-(4-cyclohexylphenyl)-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar fused ring structure but differ in the position of the nitrogen atoms.
Pyrazolo[4,3-d]pyrimidines: Another class of compounds with a different arrangement of the pyrazole and pyrimidine rings.
Uniqueness
5-(4-cyclohexylphenyl)-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the cyclohexylphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H19N3O3 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
5-(4-cyclohexylphenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C19H19N3O3/c23-17-10-16(21-18-15(19(24)25)11-20-22(17)18)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-12,20H,1-5H2,(H,24,25) |
InChI Key |
ZBBYUJVZHTVORH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=CC(=O)N4C(=N3)C(=CN4)C(=O)O |
Origin of Product |
United States |
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